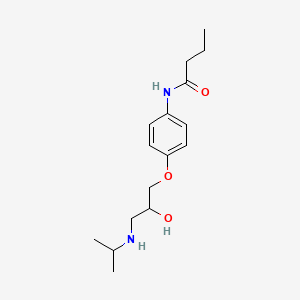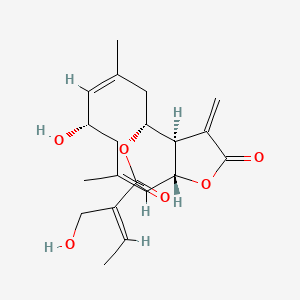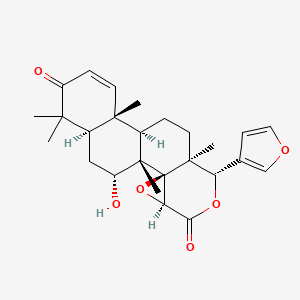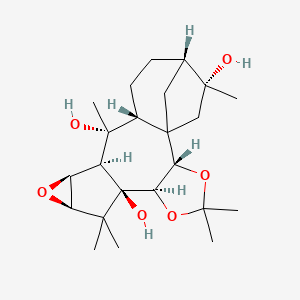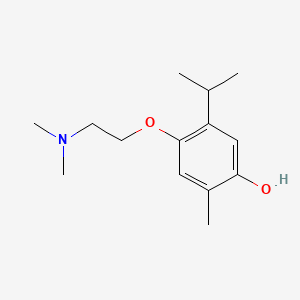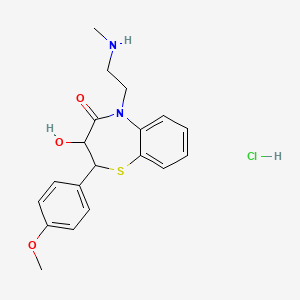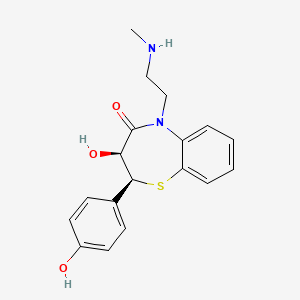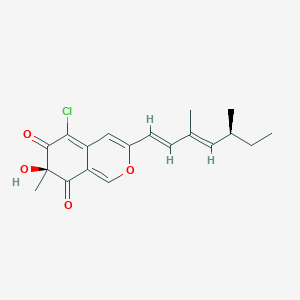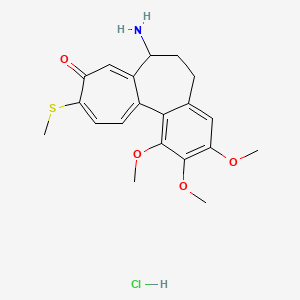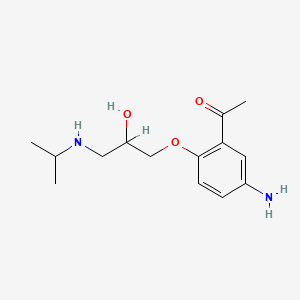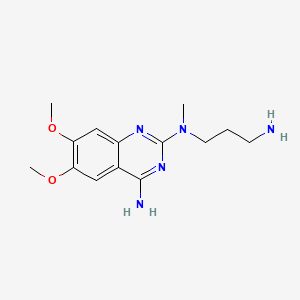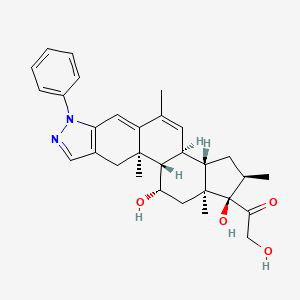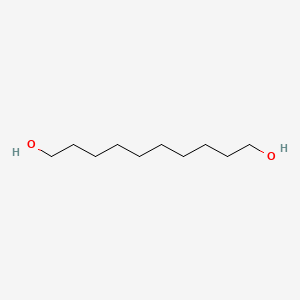
1,10-Decanediol
概述
描述
1,10-Decanediol, also known as decamethylene glycol, is a diol with the chemical formula C₁₀H₂₂O₂. It consists of a ten-carbon aliphatic chain with hydroxyl groups (-OH) attached to the first and tenth carbon atoms. This compound is known for its versatility and is used in various industrial and scientific applications .
作用机制
Target of Action
1,10-Decanediol is a chemical compound with the formula C10H22O2 . It is used as an intermediate in the production of polyesters . .
Mode of Action
It is known to be used in the production of polyesters , suggesting that it may interact with certain enzymes or catalysts involved in polymerization reactions.
Biochemical Pathways
It is known to be involved in the synthesis of polyesters , which are large molecules made by forming ester linkages between smaller monomers. This process could potentially involve various biochemical pathways related to esterification and polymerization.
Pharmacokinetics
Given its chemical structure, it is likely to have low water solubility , which could impact its absorption and distribution in the body.
Result of Action
As an intermediate in the production of polyesters , it contributes to the formation of these large molecules, which have numerous applications in various industries, including textiles, packaging, and biomedical devices.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its low water solubility could affect its stability and efficacy in aqueous environments. Additionally, factors such as temperature and pH could potentially influence its reactivity and interaction with other molecules.
生化分析
Biochemical Properties
1,10-Decanediol plays a role in biochemical reactions primarily as a substrate or intermediate in the synthesis of other compounds. It interacts with various enzymes, such as alcohol dehydrogenases, which catalyze the oxidation of alcohols to aldehydes or ketones. The hydroxyl groups of this compound can form hydrogen bonds with proteins and other biomolecules, influencing their structure and function
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of enzymes involved in lipid metabolism, leading to changes in the levels of fatty acids and other metabolites . Additionally, this compound can impact cell proliferation and differentiation, making it a valuable tool for studying cellular responses to environmental changes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific proteins, altering their conformation and activity. This binding can result in the inhibition or activation of enzymes, depending on the nature of the interaction . Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the production of specific proteins.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. The compound’s stability and degradation are important factors to consider when studying its long-term effects on cellular function. In vitro and in vivo studies have shown that this compound can be stable under certain conditions, but it may degrade over time, leading to changes in its biological activity . Understanding these temporal effects is crucial for designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal or beneficial effects, while at high doses, it can be toxic or cause adverse effects . Studies have shown that there are threshold effects, where the biological activity of this compound changes significantly with increasing concentration. These findings are important for determining safe and effective dosages for potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to lipid metabolism. It interacts with enzymes such as alcohol dehydrogenases and oxidoreductases, which catalyze the conversion of the compound into other metabolites . These interactions can affect metabolic flux and the levels of various metabolites, providing insights into the compound’s role in cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes and its localization within specific cellular compartments . These interactions are important for understanding how the compound reaches its target sites and exerts its biological effects.
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications
准备方法
Synthetic Routes and Reaction Conditions
1,10-Decanediol can be synthesized through several methods. One common method involves the hydrogenation of sebacic acid, a naturally occurring dicarboxylic acid derived from castor oil. The hydrogenation process converts sebacic acid into this compound .
Another method involves the esterification of sebacic acid with decanediol in the presence of a titanate catalyst. The reaction is carried out at temperatures ranging from 130 to 180 degrees Celsius under vacuum conditions for 5 to 30 hours. The resulting decanediol sebacate wax ester is then subjected to hydrogenation to produce crude this compound, which is further purified through high-vacuum distillation .
Industrial Production Methods
Industrial production of this compound typically follows the hydrogenation route due to its efficiency and high yield. The process involves the use of hydrogenation catalysts and high-pressure hydrogen gas to convert sebacic acid into this compound with high purity and yield .
化学反应分析
Types of Reactions
1,10-Decanediol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alkanes.
Substitution: The hydroxyl groups can be substituted with halogens or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a catalyst such as palladium or platinum is commonly used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used to replace hydroxyl groups with halogens.
Major Products Formed
Oxidation: Decanoic acid or decanal.
Reduction: Decane.
Substitution: 1,10-Dichlorodecane or 1,10-Dibromodecane.
科学研究应用
1,10-Decanediol has a wide range of applications in scientific research and industry:
Chemistry: It is used as an intermediate in the synthesis of polyesters and other polymers.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is used in the formulation of pharmaceuticals and as a solvent in drug delivery systems.
Industry: It is used in the production of flexible dental materials, radiation-curable coatings, and lenses
相似化合物的比较
1,10-Decanediol can be compared with other similar diols such as 1,6-hexanediol, 1,8-octanediol, and 1,12-dodecanediol. These compounds share similar chemical properties but differ in the length of their carbon chains. The unique ten-carbon chain of this compound provides it with distinct physical and chemical properties, making it suitable for specific applications where other diols may not be as effective .
List of Similar Compounds
- 1,6-Hexanediol
- 1,8-Octanediol
- 1,9-Nonanediol
- 1,12-Dodecanediol
- 1,14-Tetradecanediol
- 1,16-Hexadecanediol
属性
IUPAC Name |
decane-1,10-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O2/c11-9-7-5-3-1-2-4-6-8-10-12/h11-12H,1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOTKYAAJKYLFFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCO)CCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
30444-76-9, 31762-66-0 | |
| Record name | 1,10-Decanediol, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30444-76-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Poly(decamethylene oxide) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31762-66-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID3059420 | |
| Record name | 1,10-Decanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3059420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White solid; [Sigma-Aldrich MSDS] | |
| Record name | Decamethylene glycol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19169 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
112-47-0 | |
| Record name | 1,10-Decanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=112-47-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Decamethylene glycol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112470 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,10-Decanediol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17165 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,10-Decanediol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,10-Decanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3059420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Decane-1,10-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.614 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,10-DECANEDIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5I577UDK52 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 1,10-Decanediol?
A1: The molecular formula of this compound is C10H22O2, and its molecular weight is 174.28 g/mol.
Q2: Is there any spectroscopic data available for this compound?
A2: Yes, several research papers utilize various spectroscopic techniques to characterize this compound and its derivatives. For instance, one study employed 1H-NMR, 13C-NMR, and FTIR spectroscopy to confirm the successful synthesis of fluorinated polyurethanes incorporating this compound []. Another study utilized 1H-NMR and GC-MS to monitor the hydrodeoxygenation process of furoin, an intermediate in the synthesis of this compound diacetate and 1-decanol acetate from furfural [].
Q3: How does the incorporation of this compound affect the properties of polyurethane elastomers?
A3: Studies show that this compound, when used as a chain extender in polyurethane synthesis, can influence the elastomer's modulus and hardness. For example, copolyether macrodiols incorporating this compound yielded polyurethanes with varying modulus and hardness compared to those based on homopolyethers [].
Q4: What is the impact of this compound on the thermal properties of polymers?
A4: The presence of this compound can influence the thermal properties of polymers, as observed in the synthesis of poly(alkylene carbonate) macrodiols []. The specific impact on properties like glass transition temperature and melting point depends on the overall polymer composition and structure.
Q5: Can this compound be used to modify the properties of alucone thin films?
A5: Yes, research demonstrates that using this compound as an organic precursor in Molecular Layer Deposition (MLD) of alucone thin films can significantly enhance their mechanical properties, leading to increased stretchability and a transition from brittle to ductile behavior [].
Q6: What role does this compound play in the synthesis of bio-degradable aromatic-aliphatic oligoesters?
A6: this compound serves as a monomer, reacting with dimethyl isophthalate in the presence of Candida antarctica lipase B to produce bio-degradable aromatic-aliphatic oligoesters. This enzymatic synthesis offers a milder and potentially more sustainable route compared to traditional methods using metal catalysts [].
Q7: Can this compound be used to control molecular weight in polymer synthesis?
A7: Yes, in the synthesis of auto-catalyzed poly(ortho ester)s, incorporating n-decanol, derived from this compound, effectively controls the polymer's molecular weight by acting as a chain stopper during polymerization [].
Q8: How does this compound contribute to the development of biocompatible polymers for drug delivery?
A8: Research explores the use of this compound in synthesizing polyesters containing cholic acid, a bile acid. These polymers, synthesized through a two-step enzymatic process, exhibit promising properties for drug delivery applications due to their biocompatibility and potential biodegradability [].
Q9: Can this compound be used to create materials for treating fungal infections?
A9: A study investigated the use of biodegradable microparticles made from a polymer synthesized from this compound and fumaric acid for delivering the antifungal drug voriconazole. These microparticles demonstrated promising results in a murine model of cutaneous aspergillosis, promoting wound healing and potentially acting as an effective local drug delivery system [].
Q10: What is the role of this compound in synthesizing insect sex attractants?
A10: this compound serves as a starting material in various synthetic routes to produce insect sex attractants, including the spruce budworm's sex attractant, trans-11-tetradecenal. Its symmetrical structure and availability make it a valuable precursor in these syntheses [, ].
Q11: Can this compound be used in the development of thermal energy storage materials?
A11: Research suggests that the binary system of this compound and 1,12-Dodecanediol exhibits potential as a thermal energy storage material. This is attributed to the eutectic mixture formed in the binary system, characterized by a relatively low phase transition temperature and high phase transition enthalpy [].
Q12: What is known about the biodegradability of copolycarbonates containing this compound?
A12: Studies investigating the environmental and enzymatic degradability of copolycarbonates incorporating this compound alongside other diols and oligo(ethylene glycol)s revealed that biodegradability increases with the length of methylene groups in the alkylene diols or oxyethylene groups in the oligo(ethylene glycol)s [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
